Cyclohexanol, 2-methylene-, acetate
Overview
Description
“Cyclohexanol, 2-methylene-, acetate” is a chemical compound with the molecular formula C9H14O2 . It is related to cyclohexanol, which is an organic compound with the formula HOCH(CH2)5 . Cyclohexanol is a colorless, viscous liquid with a camphor-like odor .
Synthesis Analysis
The synthesis of cyclohexanol and its derivatives can be achieved through various methods. One approach is the dehydration of cyclohexanol to form cyclohexene . Another method involves the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts . This process not only yields cyclohexanol and ethanol but also rationally utilizes excess acetic acid .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C12H18O2/c1-8(2)11-6-5-7-12(9(11)3)14-10(4)13/h11-12H,1,3,5-7H2,2,4H3/t11-,12-/m1/s1 .Chemical Reactions Analysis
The chemical reactions involving cyclohexanol and its derivatives are diverse. For instance, in the presence of a strong acid, an alcohol can be dehydrated to form an alkene . The acid used in this experiment is 85% phosphoric acid and the alcohol is cyclohexanol .Mechanism of Action
The mechanism of action for the reactions involving cyclohexanol and its derivatives typically involves several steps. For example, the first step in the mechanism is protonation of the alcohol group by the acid . The second step is the loss of water to form the carbocation . The final step is removal of a beta hydrogen by base (water) to form the alkene .
Safety and Hazards
Future Directions
The future directions in the study and application of “Cyclohexanol, 2-methylene-, acetate” and its derivatives could involve the development of more efficient synthesis methods. For instance, the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts provides a novel route to yield cyclohexanol and ethanol, and also rationally utilizes excess acetic acid . This method could be further optimized and expanded for industrial applications.
Properties
IUPAC Name |
acetic acid;2-methylidenecyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O.C2H4O2/c1-6-4-2-3-5-7(6)8;1-2(3)4/h7-8H,1-5H2;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUGBVLAXACKRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C=C1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20788494 | |
Record name | Acetic acid--2-methylidenecyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20788494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53723-50-5 | |
Record name | Acetic acid--2-methylidenecyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20788494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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